

What is Nevirapine-d5 and its chemical structure

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Compound of Interest

Compound Name: Nevirapine-d5

Cat. No.: B12067126

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An In-depth Technical Guide to Nevirapine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Nevirapine-d5**, a deuterated analog of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Nevirapine. This document details its chemical structure, properties, and its critical role as an internal standard in bioanalytical methodologies.

Introduction

Nevirapine is an antiviral medication used in the treatment of HIV-1 infection.^[1] As with many therapeutic agents, the quantification of Nevirapine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. **Nevirapine-d5** is a stable isotope-labeled version of Nevirapine, where five hydrogen atoms have been replaced by deuterium. This isotopic labeling results in a molecule that is chemically identical to Nevirapine but has a higher molecular weight. This mass difference is the key to its utility as an internal standard in mass spectrometry-based assays, providing a precise and accurate method for the quantification of Nevirapine.

Chemical Structure and Properties

Nevirapine-d5 is structurally identical to Nevirapine, with the exception of the five deuterium atoms located on the cyclopropyl group at the 11-position of the dipyridodiazepinone core.

Chemical Name: 11-(Cyclopropyl-d5)-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1][2]diazepin-6-one

Chemical Structure of Nevirapine:

 Chemical structure of Nevirapine

In **Nevirapine-d5**, the five hydrogen atoms on the cyclopropyl ring are replaced with deuterium.

Quantitative Data Summary

The following table summarizes the key quantitative data for **Nevirapine-d5**.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₉ D ₅ N ₄ O	[3]
Molecular Weight	271.33 g/mol	[3]
CAS Number	1189717-29-0	
Appearance	White to off-white solid	
Solubility	Soluble in DMSO and DMF	
Isotopic Purity	≥ 98%	

Experimental Protocols

Nevirapine-d5 is predominantly used as an internal standard in the bioanalysis of Nevirapine by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a representative experimental protocol for the quantification of Nevirapine in human plasma.

Preparation of Stock and Working Solutions

- **Nevirapine-d5** Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of **Nevirapine-d5** in methanol to obtain a final concentration of 1 mg/mL.
- Nevirapine Stock Solution (1 mg/mL): Prepare a stock solution of Nevirapine in methanol at a concentration of 1 mg/mL.

- Working Standard Solutions: Prepare a series of working standard solutions of Nevirapine by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).
- Internal Standard Working Solution: Dilute the **Nevirapine-d5** stock solution with a suitable solvent to a final concentration appropriate for spiking into plasma samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of human plasma (blank, calibration standard, or unknown sample) into a microcentrifuge tube.
- Add 20 μ L of the **Nevirapine-d5** internal standard working solution to each tube (except for the blank matrix).
- Vortex mix for 10 seconds.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex mix for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (e.g., 10 μ L) into the LC-MS/MS system.

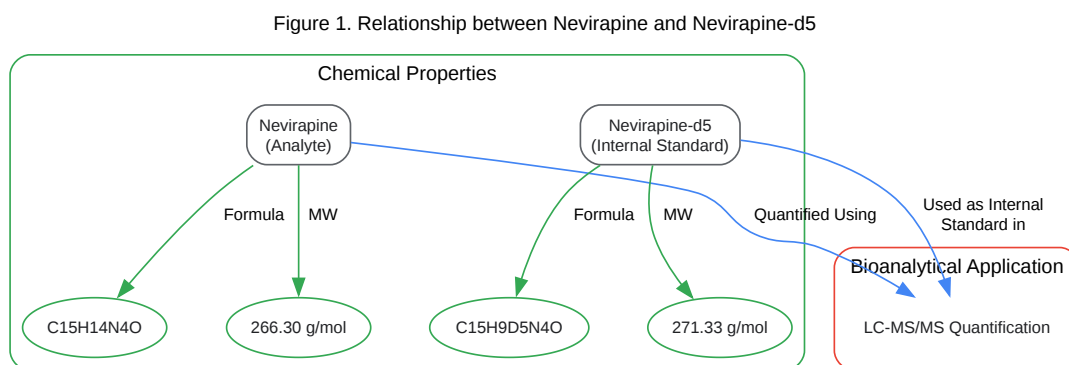
LC-MS/MS Conditions

- LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m).
- Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - Nevirapine: m/z 267.1 \rightarrow 226.1
 - **Nevirapine-d5**: m/z 272.1 \rightarrow 231.1

Mandatory Visualizations

Logical Relationship Diagram

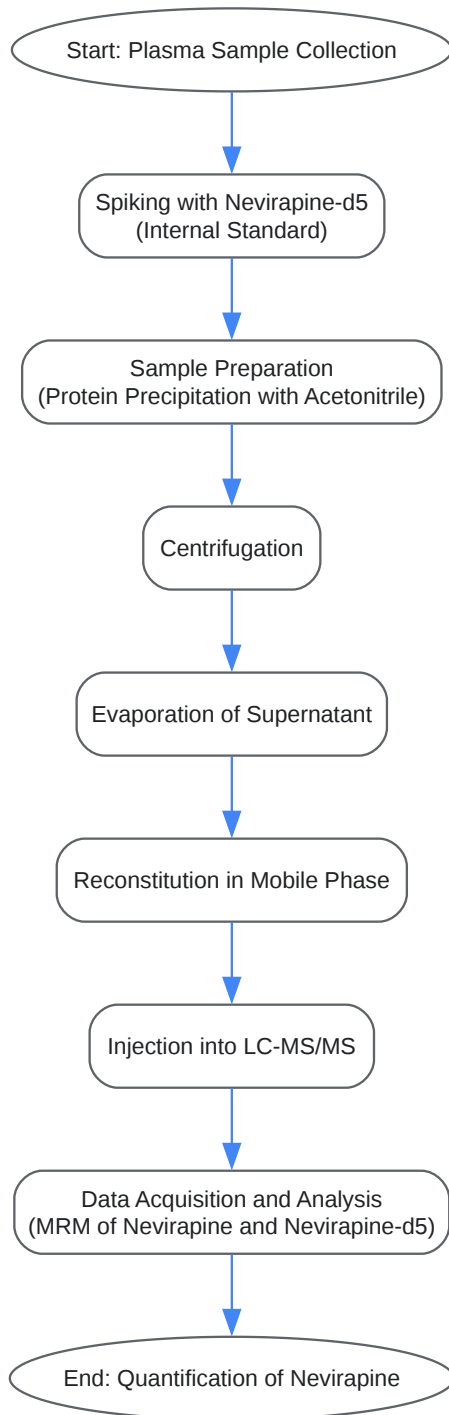


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Caption: Relationship between Nevirapine and its deuterated analog.

Experimental Workflow Diagram

Figure 2. Experimental Workflow for Nevirapine Quantification

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